N-(5-氨基-2-氯苯基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

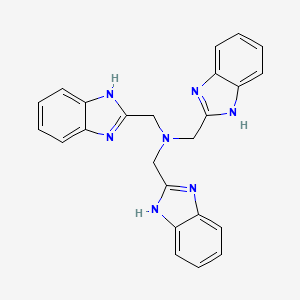

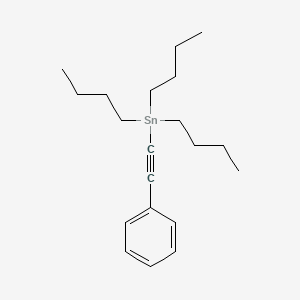

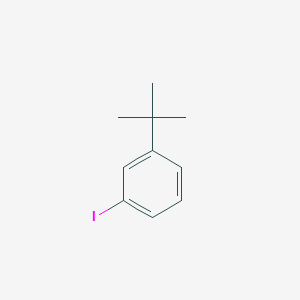

N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the amino and chloro substituents on the phenyl ring, along with the thiophene carboxamide moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported in several studies. For instance, nitrothiophene carboxamides with various side chains were prepared by treating thiophenecarbonyl chloride with different amines . Similarly, substituted thiophene derivatives were synthesized from reactions involving amino-tetrahydrobenzo[b]thiophene carboxamide with various organic reagents . Although the exact synthesis of N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

Structural studies of thiophene derivatives have been conducted using techniques such as X-ray crystallography, which provides detailed information about the molecular geometry and intermolecular interactions . The crystal structure of a related compound, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, revealed a monoclinic system with specific cell parameters and highlighted the importance of hydrogen bonds and π-π interactions in the stability of the structure . These findings could be relevant to understanding the molecular structure of N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to the reactive nature of the thiophene ring and the functional groups attached to it. The presence of an amino group could facilitate nucleophilic substitution reactions, while the carboxamide group might be involved in condensation reactions . The specific chemical reactions of N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide would depend on the reactivity of the substituents and the conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability . The presence of the chloro and amino groups in N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide would likely impact these properties, potentially making it more reactive or altering its solubility in different solvents. The exact properties would need to be determined experimentally.

科学研究应用

抗炎和抗氧化活性

N-(5-氨基-2-氯苯基)-2-噻吩甲酰胺及其衍生物已被研究其潜在的抗炎和抗氧化活性。Kumar等人(2008年)进行的一项研究合成了类似化合物的酸氯化衍生物,2-氨基-N-(3-氯苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺,并发现它们在体外表现出与布洛芬和抗坏血酸相当的抗炎和抗氧化活性(Kumar, Anupama, & Khan, 2008)。

合成和表征用于中枢神经系统抑制活性

另一个重要应用是合成和表征用于中枢神经系统(CNS)抑制活性的化合物。Bhattacharjee,Saravanan和Mohan(2011年)使用Gewald反应条件合成了2-氨基-4-(4-氯苯基)噻吩-3-甲酰胺,并筛选其衍生物用于CNS抑制活性(Bhattacharjee, Saravanan, & Mohan, 2011)。

抗菌活性

N-(5-氨基-2-氯苯基)-2-噻吩甲酰胺的衍生物的抗菌活性一直是研究的课题。Arora等人(2013年)合成了2-氨基-4-(4-氯苯基)-N-(3-呋喃-2-基甲基甲酰胺)噻吩,并对其进行了抗菌活性筛选,展示了这些化合物在对抗微生物感染方面的潜力(Arora, Saravanan, Mohan, & Bhattacharjee, 2013)。

在废水处理中的应用

在环境科学领域,这些化合物已被用于废水处理。2020年的一项研究探讨了一种衍生物,5-乙酰基-4-氨基-N-(4-氯苯基)-2-(苯基氨基)噻吩-3-甲酰胺,在修改羧甲基纤维素和壳聚糖以增强其去除废水中重金属离子的效率方面的应用(2020)。

合成新化合物用于生物应用

此外,研究已经集中在使用N-(5-氨基-2-氯苯基)-2-噻吩甲酰胺合成新化合物,用于各种生物应用。例如,Atta和Abdel‐Latif(2021年)合成了新的衍生物,用于测试它们对不同细胞系的细胞毒性,表明这些化合物在生物研究中的多功能性(Atta & Abdel‐Latif, 2021)。

安全和危害

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.

未来方向

Future directions could involve further studies to better understand the compound’s properties, potential applications, and ways to improve its synthesis.

属性

IUPAC Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIPBMWMAQCEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)